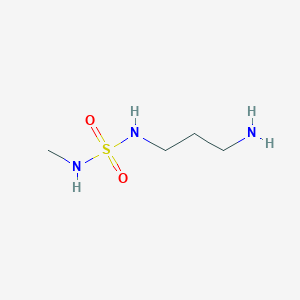

(3-Aminopropyl)(methylsulfamoyl)amine

Description

Significance of Sulfamoyl Amine Structures in Contemporary Organic Chemistry

The sulfamoyl amine functional group, and the broader class of sulfonamides, represent a cornerstone of modern medicinal chemistry. nih.gov Since the discovery of sulfonamide-based antibacterial drugs, this structural motif has been integral to the development of a wide range of therapeutics. wikipedia.orgnih.gov The sulfonamide group is present in medications targeting a variety of conditions, including diuretics, antidiabetic, anti-inflammatory, anticonvulsant, and antiviral agents. nih.govresearchgate.net Its prevalence is due to a combination of favorable chemical properties: the sulfonyl group is a strong electron-withdrawing feature, it is stable against hydrolysis, and it possesses polarity and hydrogen bonding capabilities that are crucial for molecular recognition in biological systems. thieme-connect.com

Beyond their direct pharmacological roles, sulfonamide-containing molecules are also vital as synthetic intermediates and are used as protecting groups in complex organic syntheses. researchgate.net The structural rigidity and crystallinity often imparted by the sulfonamide group make it a classic tool for the derivatization and identification of amines. wikipedia.org This versatility ensures that the sulfamoyl amine structure remains a subject of intense study and a "privileged scaffold" in the design of new functional molecules. nih.gov

Unique Structural Attributes and Research Potential of (3-Aminopropyl)(methylsulfamoyl)amine

While specific research on this compound is not extensively documented in public literature, an analysis of its structure reveals a molecule with significant potential, derived from the unique combination of its constituent parts. The molecule consists of a central sulfamide (B24259) core, N-methylated on one side, and functionalized with a flexible three-carbon chain terminating in a primary amine on the other.

Key Structural Features:

N-Methylated Sulfamide Core: The sulfamide group (-NH-SO₂-NH-) is known for its chemical stability. The presence of a methyl group on one of the nitrogen atoms creates an N,N'-disubstituted sulfamide, influencing its polarity, hydrogen-bonding capacity, and steric profile compared to an unsubstituted counterpart.

3-Aminopropyl Chain: This flexible linker provides a reactive handle for further chemical modification. The terminal primary amine (-NH₂) is a versatile functional group that can participate in a wide array of chemical reactions, such as amide bond formation, alkylation, and reductive amination. libretexts.org The aminopropyl moiety is widely used in materials science to functionalize surfaces, such as silica (B1680970) gel, to act as a catalyst or for chromatography. nih.govsigmaaldrich.com

The research potential of this compound is therefore twofold. It can serve as a valuable bifunctional building block in organic synthesis, allowing for the introduction of the methylsulfamoyl group into larger, more complex molecules. Secondly, its structure is well-suited for applications in coordination chemistry as a ligand for metal ions or in combinatorial chemistry for the rapid generation of libraries of new compounds based on the sulfamide scaffold.

Historical Development and Evolution of Synthetic Strategies for Related Compounds

The synthesis of sulfamoyl amines and sulfonamides has evolved significantly over time, moving from classical methods to more efficient and environmentally benign strategies.

The traditional and most common method for creating a sulfonamide S-N bond involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.govwikipedia.org While effective, this method relies on the availability and stability of the corresponding sulfonyl chlorides, which can be corrosive or difficult to handle. wikipedia.org

In response to these limitations, modern organic synthesis has produced a variety of alternative approaches. These newer methods often feature milder reaction conditions, greater tolerance for other functional groups, and avoid the pre-formation of harsh reagents.

| Method Category | Description | Key Features |

| Classical Method | Reaction of a sulfonyl chloride with an amine. wikipedia.org | Widely used, effective, but can require harsh reagents. |

| From Thiols/Sulfinates | In-situ oxidation of thiols or sulfinates to a reactive sulfur species, followed by amination. thieme-connect.com | Avoids isolation of unstable sulfonyl chlorides. |

| Metal-Free Coupling | Oxidative S-N coupling reactions, for example, using iodine-based reagents. | Environmentally friendly, avoids metal catalysts. |

| Catalytic Methods | Use of metal Lewis acids to activate sulfonyl fluorides or related compounds for reaction with amines. researchgate.net | Mild conditions, high efficiency for challenging substrates. |

| Electrochemical Synthesis | Using electrical current to mediate the oxidative coupling of thiols and amines. nih.gov | A green and sustainable alternative to chemical oxidants. nih.gov |

This evolution reflects a broader trend in organic chemistry toward developing more sustainable and atom-economical synthetic routes. bohrium.com

Current Academic Research Landscape for Sulfamoyl-Containing Entities

Current research into sulfamoyl-containing compounds is vibrant and multifaceted, extending far beyond the original scope of antibacterial agents. A primary focus remains in medicinal chemistry, where scientists are designing novel sulfonamide derivatives as highly specific enzyme inhibitors for applications in oncology, neurology, and infectious diseases. nih.govresearchgate.net The development of new drugs that can overcome resistance to existing therapies is a particularly active area. nih.gov

In the realm of synthetic methodology, there is a strong emphasis on green chemistry principles. bohrium.com Researchers are exploring novel, sustainable sulfur sources and developing catalytic systems that operate under mild conditions with high efficiency. researchgate.netbohrium.com This includes the advancement of electrochemical methods and the use of sulfur dioxide surrogates to construct sulfone and sulfonamide frameworks. nih.govbohrium.com Furthermore, the unique properties of organosulfur compounds are being leveraged in materials science and the development of functional molecules for applications in electronics and chemical sensing. acs.org The ongoing exploration of the vast chemical space occupied by organosulfur compounds promises continued innovation across scientific disciplines. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N'-(methylsulfamoyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3O2S/c1-6-10(8,9)7-4-2-3-5/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCRPDVOORWVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Aminopropyl Methylsulfamoyl Amine

Novel Approaches for Direct Sulfamoylation of Amines

The direct formation of a sulfamide (B24259) bond by reacting an amine with a sulfamoylating agent is a primary strategy for synthesizing compounds like (3-Aminopropyl)(methylsulfamoyl)amine. Recent advancements have focused on developing more efficient and selective methods.

Exploration of Activated Sulfonyl Precursors

Traditional methods for sulfamoylation often rely on sulfamoyl chlorides, which can be unstable and overly reactive, leading to side reactions, especially with polyfunctional molecules. acs.org To overcome these limitations, researchers have explored a variety of activated sulfonyl precursors that offer better stability, solubility, and selectivity. acs.orgacs.org

One approach involves the use of Burgess-type reagents. While some of these reagents are effective for the sulfamoylation of amines, they may lack reactivity towards other functional groups like alcohols. acs.org More recently, novel sulfamoylating agents with high solubility and shelf stability have been developed, allowing for the direct and selective synthesis of sulfamides from amines in high yields. acs.orgacs.org

Another class of precursors are sulfonyl fluorides, which have gained attention in sulfur-fluoride exchange (SuFEx) chemistry. nih.gov While sulfamoyl fluorides can be less reactive, their activation using catalytic systems allows for the efficient synthesis of sulfamides under mild conditions. nih.govorganic-chemistry.orgchemrxiv.org Electron-deficient aryl sulfamates have also emerged as effective activated group transfer reagents for the sulfamoylation of alcohols and could potentially be adapted for amines. organic-chemistry.orgorganic-chemistry.orgnih.gov These precursors, such as pentachlorophenyl sulfamate (B1201201) (PCPS) and pentafluorophenyl sulfamate (PFPS), are stable crystalline solids and react under mild, base-catalyzed conditions. organic-chemistry.org

The table below summarizes various activated sulfonyl precursors and their general applicability.

| Precursor Type | Example(s) | Key Features | Citation(s) |

| Burgess-type Reagents | N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide | Solid, selective for amines | acs.org |

| Sulfamoyl Fluorides | R-SO2F | Activated by Lewis acids for SuFEx reactions | nih.govorganic-chemistry.orgchemrxiv.org |

| Aryl Sulfamates | Pentachlorophenyl sulfamate (PCPS), Pentafluorophenyl sulfamate (PFPS) | Stable, crystalline solids; react under mild, base-catalyzed conditions | organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Other Novel Agents | Hexafluoroisopropyl sulfamate (HFIPS) | Bench-stable solid, reacts with amines under mild conditions | organic-chemistry.orgresearchgate.net |

Catalyst Development for Enhanced Reaction Efficiency

The efficiency and selectivity of direct sulfamoylation can be significantly improved through the use of catalysts. For instance, the activation of sulfonyl fluorides for SuFEx reactions can be achieved with calcium triflimide (Ca(NTf2)2) in combination with a base like DABCO (1,4-diazabicyclo[2.2.2]octane). nih.govorganic-chemistry.orgchemrxiv.org This catalytic system allows for the room-temperature synthesis of a diverse range of sulfamides from their corresponding sulfonyl fluorides and amines. nih.govorganic-chemistry.orgchemrxiv.org

In the case of alcohol sulfamoylation using activated aryl sulfamates, simple organic bases like N-methylimidazole (NMI) have proven to be effective catalysts. organic-chemistry.orgnih.gov These catalysts operate under mild conditions and can exhibit high selectivity. organic-chemistry.orgnih.gov For carbohydrate derivatives, site-selective sulfamoylation has been achieved using boronic acid or organotin catalysts, demonstrating the potential for catalyst-controlled regioselectivity in complex molecules. researchgate.net

The following table highlights some catalytic systems used in sulfamoylation reactions.

| Catalyst System | Precursor | Reaction Type | Key Advantages | Citation(s) |

| Ca(NTf2)2 / DABCO | Sulfonyl Fluorides | SuFEx | Mild, room-temperature conditions; broad substrate scope | nih.govorganic-chemistry.orgchemrxiv.org |

| N-Methylimidazole (NMI) | Aryl Sulfamates | Sulfamoylation | Mild conditions; high selectivity for primary alcohols | organic-chemistry.orgnih.gov |

| Boronic Acid / Organotin Catalysts | N/A | Sulfamoylation | Site-selective for hydroxyl groups in carbohydrates | researchgate.net |

Stereoselective and Enantioselective Synthesis Efforts (If applicable)

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when dealing with more complex sulfamides that may contain stereocenters. Chiral sulfinyl compounds, such as sulfoxides and sulfinamides, are important in asymmetric synthesis as auxiliaries, ligands, and catalysts. nih.govsemanticscholar.org Methodologies for the stereoselective synthesis of these compounds often involve the stereoselective oxidation of a prochiral sulfur atom or the conversion of one sulfinyl derivative into another. nih.gov Although direct enantioselective synthesis of sulfamides is less common, the development of chiral catalysts for related transformations suggests that such methods could be developed in the future.

Multistep Synthetic Routes and Strategic Retrosynthesis

For a molecule like this compound, a multistep approach allows for greater control over the final structure by systematically introducing the required functional groups.

Sequential Functionalization of Amino and Sulfamoyl Groups

A plausible retrosynthetic analysis of this compound would involve disconnecting the sulfamide bond, leading to a diamine precursor and a methylsulfamoyl precursor. A key challenge in the forward synthesis is the differentiation of the two amino groups in the diamine.

A potential synthetic route could start with a protected 1,3-diaminopropane (B46017) derivative. One of the amino groups would be protected with a suitable protecting group, allowing for the selective reaction of the other amino group. This free amine could then be reacted with a methylsulfamoylating agent. Subsequent deprotection of the second amino group would yield the target compound.

Alternatively, one could start with a molecule that already contains one of the amino groups and the carbon backbone, and then introduce the second amino group and the sulfamoyl moiety in a stepwise manner. For instance, starting with 3-aminopropanol, the amino group could be protected, followed by conversion of the hydroxyl group to an amine, and then sulfamoylation and deprotection steps.

Orthogonal Protecting Group Strategies in Synthesis

To achieve selective functionalization in a multistep synthesis, the use of orthogonal protecting groups is essential. iris-biotech.de Orthogonal protecting groups are removed under different chemical conditions, allowing for the deprotection of one functional group without affecting the others. iris-biotech.degoogle.com

In the context of synthesizing this compound, one could envision a strategy where the two amino groups of a 1,3-diaminopropane precursor are protected with two different, orthogonal protecting groups. For example, one amine could be protected with a Boc (tert-butoxycarbonyl) group, which is acid-labile, while the other is protected with a Cbz (benzyloxycarbonyl) group, which is removed by hydrogenolysis. This would allow for the selective deprotection and subsequent sulfamoylation of one amino group, followed by the removal of the second protecting group to yield the final product. The choice of protecting groups would need to be compatible with the conditions of the sulfamoylation step.

The table below lists some common orthogonal protecting groups for amines and their deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions | Citation(s) |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | iris-biotech.degoogle.com |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H2, Pd/C) | google.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | iris-biotech.degoogle.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis | google.com |

The strategic application of these advanced synthetic methodologies, from direct sulfamoylation with novel reagents to carefully planned multistep syntheses employing orthogonal protecting groups, provides a robust toolkit for the efficient and selective preparation of this compound and other complex sulfamides.

Optimization of Reaction Conditions and Yields

The synthesis of sulfamoyl amines, a class of compounds to which this compound belongs, is a focal point of extensive research. The optimization of reaction conditions is crucial for maximizing yields and purity. Traditional methods often involve the reaction of sulfonyl chlorides with amines. researchgate.net Key parameters that are typically optimized include the choice of solvent, base, temperature, and reaction time. For instance, an environmentally friendly approach for sulfonamide synthesis has been described using water as a solvent and omitting organic bases, with product isolation achieved through simple filtration after acidification. rsc.org In this method, dynamic pH control with sodium carbonate is employed, using equimolar amounts of the amine and the arylsulfonyl chloride. rsc.orgsci-hub.se This approach has demonstrated excellent yields and purity without the need for further purification. rsc.org For more complex syntheses, such as those for symmetric aromatic tri- and tetrasulfides, the use of specific bases like pyridine (B92270) and freshly distilled reagents like sulfur monochloride has been shown to be critical for improving both yield and purity. nih.gov

Modern Synthetic Techniques and Process Intensification

Modern organic synthesis is increasingly focused on developing more efficient, safer, and environmentally friendly methods. For the synthesis of sulfamoyl amines, several advanced techniques are being explored.

Continuous Flow Chemistry Approaches for Scale-Up in Research

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reaction control, which can lead to higher yields and selectivity. mdpi.com This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. rsc.org For the synthesis of m-sulfamoylbenzamide analogues, a continuous-flow process demonstrated increased chemoselectivity at higher temperatures and without the need for catalysts when compared to batch reactions. nih.gov The optimized mixing conditions in flow reactors are crucial for this improvement. nih.gov The implementation of continuous-flow systems allows for the rapid optimization of reaction parameters such as temperature and residence time, facilitating easier scale-up from research to production. nih.govmdpi.com For example, a continuous-flow synthesis of 3-amino-4-amidoximinofurazan was developed that significantly reduced the reaction time and improved safety compared to batch operations. rsc.org

Interactive Data Table: Comparison of Batch vs. Continuous Flow Synthesis for m-Sulfamoylbenzamide Analogues nih.gov

| Parameter | Batch Reaction | Continuous Flow |

|---|---|---|

| Average Chemoselectivity | 80% | 94% |

| Reaction Temperature (First Coupling) | 0 °C | 20 °C |

| Catalyst Required | Yes (in some cases) | No |

| Process Control | Limited | High |

Microwave-Assisted Synthesis and Photo-Redox Catalysis

Microwave-Assisted Synthesis has emerged as a powerful tool for accelerating organic reactions. By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. rsc.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic scaffolds and complex molecules. rsc.orgnih.gov For instance, the direct amidation of carboxylic acids with amines can be achieved in good to excellent yields under microwave-assisted, solvent-free conditions, representing a greener alternative to conventional methods. mdpi.com

Photo-Redox Catalysis is a cutting-edge technology that utilizes visible light to initiate chemical transformations via single-electron transfer pathways. mdpi.com This approach enables the formation of radical intermediates under mild conditions, which can then be used to construct complex molecules. nih.gov In the context of sulfonamide synthesis, synergistic photoredox and copper catalysis have been employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.orgacs.org This method shows good functional group compatibility and is applicable to a broad range of substrates. acs.org Another novel approach involves the light-mediated generation of sulfamoyl radicals from sulfur dioxide surrogates and nitrogen radical precursors, which can then be trapped by olefins to form sulfonamides. chemrxiv.org

Green Chemistry Principles in Sulfamoyl Amine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of sulfamoyl amines to reduce the environmental impact of chemical processes. mdpi.com A primary focus is the replacement of hazardous organic solvents with more benign alternatives, with water being an ideal choice. researchgate.netrsc.org Syntheses performed in water not only reduce volatile organic compound (VOC) emissions but can also simplify product isolation. rsc.org Other green solvents like polyethylene (B3416737) glycol (PEG-400) have also been utilized. sci-hub.se

Another key principle is the development of metal-free catalytic systems to avoid contamination of the final product with residual metals. rsc.org For example, a metal-free, three-component reaction for the synthesis of primary sulfonamides has been developed using readily available inorganic salts like sodium metabisulfite (B1197395) and sodium azide (B81097). rsc.org Furthermore, solvent-free (neat) reaction conditions represent an ideal green methodology, and the synthesis of N-alkyl and N-arylsulfonamides has been successfully achieved at room temperature without any solvent. sci-hub.se These approaches align with the goals of green chemistry by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netsci-hub.se

Chemical Reactivity and Mechanistic Investigations of 3 Aminopropyl Methylsulfamoyl Amine

Reactivity Profiling of the Sulfamoyl Moiety

The sulfamoyl group (R₂NSO₂) is a critical functional group in medicinal chemistry and organic synthesis. Its reactivity is characterized by the interplay of the sulfuryl core and the appended nitrogen substituents.

Nucleophilic and Electrophilic Reactivity at Sulfur and Nitrogen Centers

The sulfamoyl moiety of (3-Aminopropyl)(methylsulfamoyl)amine exhibits dual reactivity. The sulfur atom is a hard electrophilic center, rendered electron-deficient by the two highly electronegative oxygen atoms and the nitrogen atom. This makes it susceptible to attack by various nucleophiles. lookchem.comiupac.org The reactivity of this sulfur center is analogous to that of sulfonyl chlorides, though generally less pronounced. Reactions with strong nucleophiles can lead to the cleavage of the sulfur-nitrogen bond.

Conversely, the nitrogen atoms of the sulfamoyl group can exhibit nucleophilic character. The nitrogen atom bearing the methyl group is a potential nucleophile. The other nitrogen, bonded to the propyl chain, can also act as a nucleophile, particularly after deprotonation under basic conditions, forming a sulfonamide anion. Sulfone functional groups can be engineered to act as nucleophiles or electrophiles depending on the reaction conditions, highlighting their versatility. researchgate.net Certain N-substituted sulfonamides have been developed as reagents for both nucleophilic and electrophilic trifluoromethylthiolations, demonstrating the tunable reactivity of the sulfamoyl core. tcichemicals.com

Transformations Involving Sulfamoyl Azides and Triazoles

The secondary amine functionality within the N-methylsulfamoyl group serves as a synthetic handle for conversion into other reactive intermediates. A significant transformation is the synthesis of sulfamoyl azides. These are readily generated from secondary amines through a reaction with a sulfonyl azide (B81097) transfer agent, such as 2,3-dimethyl-1H-imidazolium triflate. nih.govacs.org

These sulfamoyl azides are versatile precursors for the synthesis of 1-sulfamoyl-1,2,3-triazoles. They readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes. acs.orgnih.gov The resulting sulfamoyl triazoles are shelf-stable compounds. nih.gov A key feature of these triazoles is their ability to act as progenitors for rhodium azavinyl carbenes, which are highly reactive intermediates used in various synthetic transformations, including asymmetric additions to olefins. nih.govnih.gov The sulfamoyl group offers increased stability to both the triazole starting materials and the resulting imine products compared to their sulfonyl analogues. acs.orgnih.gov

| Reactants | Catalyst | Solvent | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Sulfamoyl azide and Alkyne | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | Toluene | 1-Sulfamoyl-1,2,3-triazole | Shelf-stable progenitors of rhodium azavinyl carbenes. | nih.govnih.gov |

| Sulfonyl azide and Alkyne | Copper(I) | Aqueous conditions | 1-Sulfonyl-1,2,3-triazole | Can be unstable; serve as latent diazo compounds. | acs.orgacs.org |

Stability and Decomposition Pathways Under Various Conditions

The stability of the sulfamoyl linkage is a crucial factor in its synthetic applications. Generally, sulfamoyl groups are relatively robust, but they can be susceptible to decomposition under certain conditions. For instance, 1,2-bis(sulfonyl)-1-alkylhydrazines, which also contain S-N bonds, are known to decompose with first-order kinetics in neutral aqueous solutions. researchgate.netnih.gov This decomposition generates sulfinate, nitrogen gas, and an alcohol via the alkylation of water, providing a model for potential hydrolytic pathways. nih.gov

The stability is influenced by the electronic properties of the substituents on the nitrogen and sulfur atoms. Electron-withdrawing groups can affect the lability of the S-N bond. Decomposition of aromatic sulfinyl sulfones has been shown to proceed via the facile homolysis of the sulfur-sulfur bond, indicating that sulfur-heteroatom bonds can be weak points in the structure. acs.org The hydrolysis of sulfonamides, particularly under strong acidic conditions, can lead to cleavage of the S-N bond. researchgate.net Therefore, the decomposition of this compound in aqueous media would likely be pH-dependent, proceeding via hydrolytic cleavage of one of the S-N bonds.

Reactivity of the 3-Aminopropyl Chain

The 3-aminopropyl chain provides a site for extensive chemical modification, primarily centered on the reactivity of the terminal primary amino group.

Functionalization Reactions of the Primary Amino Group

The primary amino group of the 3-aminopropyl chain is a potent nucleophile and a key site for molecular derivatization. Its reactivity is analogous to that observed in similar structures like (3-Aminopropyl)triethoxysilane (APTES), which is widely used for surface functionalization. wikipedia.orgnih.govnih.gov This primary amine can undergo a wide variety of standard functionalization reactions.

Common transformations include:

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary and tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to yield stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, to produce sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. msu.edu

Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These reactions allow for the covalent attachment of a wide range of molecular tags, linkers, or functional scaffolds to the 3-aminopropyl chain. researchgate.netmdpi.com

| Reaction Type | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| N-Acylation | Acyl chloride (R-COCl) | Amide (-NHCOR) | msu.edu |

| N-Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) | msu.edu |

| Reductive Amination | Aldehyde/Ketone, followed by reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHR, -NR₂) | msu.edu |

| N-Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) | msu.edu |

Cyclization Reactions and Ring Formation Studies

The structure of this compound, containing two nitrogen nucleophiles separated by a three-carbon chain, is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocycles. The 1,5-relationship between the terminal primary amine nitrogen and the sulfonamide nitrogen allows for the potential formation of a six-membered 1,2,4-thiadiazepane 1,1-dioxide ring upon reaction with a suitable one-carbon electrophile.

Intermolecular cyclization reactions are also highly feasible. Reaction with bifunctional electrophiles can lead to the formation of larger heterocyclic systems. For example, condensation with a 1,3-dicarbonyl compound could yield a diazepine (B8756704) derivative. The principles of such ring-forming strategies are well-established in organic synthesis. organic-chemistry.org While the use of ammonium (B1175870) ylides in cyclization is less common than their sulfonium (B1226848) counterparts, they can participate in cyclopropanation and other ring-forming reactions. nih.gov Furthermore, strategies involving enamide cyclization demonstrate the versatility of amine-containing chains in constructing complex polycyclic N-heterocycles, which could be adapted for derivatives of the title compound. beilstein-journals.org Studies on the cyclization of similar substances, such as 3-aminopropylalkoxysilanes, have been explored for the formation of Si-N bonds in 1-aza-2-silacyclopentanes, illustrating the propensity of the aminopropyl moiety to engage in ring formation. researchgate.net

Role as a Linker or Spacer in Conjugate Chemistry

No information available in the search results.

Comprehensive Mechanistic Elucidation of Key Reactions

No information available in the search results.

Kinetic Studies of Reaction Pathways

No information available in the search results.

Identification of Intermediates and Transition States

No information available in the search results.

Isotopic Labeling Experiments for Mechanistic Insight

No information available in the search results.

Structural Elucidation and Conformational Analysis of 3 Aminopropyl Methylsulfamoyl Amine and Its Derivatives

Advanced Spectroscopic Methodologies for Structural Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of (3-Aminopropyl)(methylsulfamoyl)amine by providing detailed information about its atomic connectivity, functional groups, and molecular weight.

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity of atoms within this compound can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The aminopropyl group would feature three methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the primary amine (H₂N-CH₂ -) would likely appear as a triplet. The central methylene group (-CH₂-CH₂ -CH₂-) would be a multiplet (likely a quintet) due to coupling with its four neighboring protons. The methylene group attached to the sulfamoyl nitrogen (-NH-CH₂ -) would also be a triplet. The protons of the primary amine (-NH₂ ) and the secondary sulfonamide amine (-NH -) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methyl group attached to the other sulfamoyl nitrogen (-SO₂-NH(CH₃ )) would present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data. It is expected to show three distinct signals for the three methylene carbons of the aminopropyl chain. A signal for the methyl carbon attached to the nitrogen of the sulfamoyl group would also be present. The chemical shifts of these carbons provide information about their electronic environment. For instance, the carbon atoms closer to the electronegative nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).

Based on data from analogous aminopropyl and methylsulfamoyl compounds, the predicted chemical shifts are summarized in the table below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₂N-CH₂ - | ~ 2.7 - 2.9 (t) | ~ 38 - 42 |

| -CH₂-CH₂ -CH₂- | ~ 1.6 - 1.8 (quint) | ~ 28 - 32 |

| -NH-CH₂ - | ~ 3.0 - 3.2 (t) | ~ 40 - 44 |

| -NH₂ | Broad singlet | - |

| -NH - | Broad singlet | - |

| -NH(CH₃ ) | ~ 2.5 - 2.7 (s) | ~ 30 - 35 |

Note: Predicted values are based on analogous structures. Actual values may vary. s = singlet, t = triplet, quint = quintet.

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. Under electron ionization (EI), the molecule is expected to produce a molecular ion peak [M]⁺ corresponding to its exact mass.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of C-C and C-N bonds in the aminopropyl chain, as well as the S-N bond of the sulfamoyl group. Common fragments would include ions resulting from the loss of the aminopropyl side chain or the methyl group. For example, cleavage of the bond between the propyl chain and the nitrogen could lead to a prominent fragment corresponding to the methylsulfamoyl amine moiety. Alpha-cleavage adjacent to the nitrogen atoms is a characteristic fragmentation pattern for amines.

Predicted Key Fragments:

[M]⁺: Molecular ion.

[M - 15]⁺: Loss of a methyl group (•CH₃).

[M - 43]⁺: Loss of a propyl fragment (•C₃H₇) or an aminomethyl fragment (•CH₂NH₂).

[CH₂=NH₂]⁺ (m/z = 30): A common fragment from primary amines.

[CH₃NHSO₂]⁺: Fragment corresponding to the methylsulfamoyl moiety.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine and the secondary sulfonamide will appear in the region of 3300-3500 cm⁻¹. The primary amine may show two bands (symmetric and asymmetric stretching), while the secondary amine will show one. The S=O stretching vibrations of the sulfonyl group are very strong and characteristic, typically appearing as two distinct bands (asymmetric and symmetric) in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. C-H stretching vibrations from the methylene and methyl groups will be observed around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the S=O and S-N stretching vibrations are typically strong and can be clearly identified. The symmetric S=O stretch is particularly prominent in Raman spectra. The C-N and C-C skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) can also provide structural insights. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amine & Amide) | Stretching | 3300 - 3500 (medium-strong) | Weak |

| C-H (Alkyl) | Stretching | 2850 - 2960 (strong) | Strong |

| N-H | Bending | 1550 - 1650 (medium) | Weak |

| S=O (Sulfonyl) | Asymmetric Stretch | 1300 - 1350 (very strong) | Medium |

| S=O (Sulfonyl) | Symmetric Stretch | 1140 - 1180 (very strong) | Strong |

| S-N | Stretching | 900 - 950 (medium) | Medium-Strong |

X-ray Crystallography and Solid-State Structural Investigations

While a specific crystal structure for this compound is not available, analysis of related N-substituted sulfamides in the Cambridge Structural Database (CSD) allows for predictions about its solid-state conformation. mdpi.comresearchgate.net The molecule would likely crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.comresearchgate.net

The geometry around the sulfur atom is expected to be a distorted tetrahedron. Typical S-O bond lengths in N-sulfamides are in the range of 1.43-1.44 Å, and S-N bond lengths are around 1.64 Å. mdpi.comresearchgate.net The O-S-O bond angle is typically close to 120°, while the N-S-O angles are generally smaller, around 106°. mdpi.comresearchgate.net The flexible aminopropyl chain can adopt various conformations, with the all-trans (anti-periplanar) arrangement being one of the most energetically favorable to minimize steric hindrance. The crystal packing would be dominated by intermolecular interactions, primarily hydrogen bonding.

The presence of multiple hydrogen bond donors (the -NH₂ and -NH- groups) and acceptors (the two sulfonyl oxygens and the nitrogen atoms) suggests that this compound will form extensive hydrogen bonding networks in the solid state.

Information regarding the chemical compound "this compound" is not available in the public domain.

A thorough and comprehensive search of scientific databases and chemical literature has yielded no specific information on the structural elucidation, conformational analysis, polymorphism, or stereochemical synthesis of "this compound."

Consequently, the requested article, which was to be structured around detailed research findings for this particular compound, cannot be generated. The absence of any published data, including experimental or computational studies, on this molecule makes it impossible to provide scientifically accurate content for the specified outline sections:

Conformational Analysis and Stereochemical Considerations:There is no available research on its conformational landscapes in either the gaseous or solution phase.

Chirality and Stereochemical Control in Synthesis:While the molecule possesses a potential chiral center, there are no documented methods for its stereoselective synthesis or resolution of enantiomers.

Without any foundational research on "this compound," any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research would be needed to be conducted on this specific molecule to generate the data required for such an article.

Theoretical and Computational Chemistry Studies on 3 Aminopropyl Methylsulfamoyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules with a high degree of accuracy. These calculations can predict a wide range of molecular attributes, from bond lengths and angles to spectroscopic signatures.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT methods are used to determine the ground-state electronic energy and electron density of a molecule, from which numerous other properties can be derived. indexcopernicus.com For (3-Aminopropyl)(methylsulfamoyl)amine, DFT calculations would typically be performed using a functional such as B3LYP in conjunction with a suitable basis set like 6-311++G(d,p). mdpi.com

Such calculations would yield optimized molecular geometries, providing precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in calculating key energetic properties that govern the molecule's reactivity and stability. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, ionization potential, and electron affinity. The HOMO-LUMO gap is a critical indicator of chemical reactivity and the molecule's ability to participate in electronic transitions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Ionization Potential | 8.2 eV |

| Electron Affinity | 0.9 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for electronic structure and energy calculations. nih.gov These methods are particularly valuable for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are especially important. For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the energetic landscape and provide a more precise understanding of its conformational preferences.

Theoretical calculations are indispensable for interpreting and predicting spectroscopic data. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. mdpi.comresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra, providing a powerful tool for structure elucidation. academie-sciences.fr

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric Stretch | 3350 |

| N-H (Amine) | Asymmetric Stretch | 3420 |

| C-H (Alkyl) | Symmetric Stretch | 2880 |

| C-H (Alkyl) | Asymmetric Stretch | 2950 |

| S=O (Sulfamoyl) | Symmetric Stretch | 1150 |

| S=O (Sulfamoyl) | Asymmetric Stretch | 1350 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment over time. ulisboa.pt

This compound is a flexible molecule with several rotatable bonds, leading to a multitude of possible conformations. Conformational sampling techniques, often coupled with molecular dynamics simulations, are used to explore the potential energy surface of the molecule and identify its low-energy conformers. nih.gov The results of this exploration can be visualized as a free energy landscape, which maps the relative free energies of different conformations. nih.govresearchgate.net This landscape reveals the most stable conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Molecular dynamics simulations are particularly well-suited for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), it is possible to study the process of solvation and characterize the structure of the solvent around the solute.

A key aspect of the intermolecular interactions of this compound is its capacity for hydrogen bonding. The amine and sulfamoyl groups can act as both hydrogen bond donors and acceptors. researchgate.net Molecular dynamics simulations can quantify the number and lifetime of hydrogen bonds formed between the molecule and its surroundings, providing critical information about its solubility and interaction with other polar molecules. researchgate.net

Table 3: Hypothetical Hydrogen Bonding Analysis from a Molecular Dynamics Simulation of this compound in Water

| Hydrogen Bond Type | Average Number of Bonds | Average Lifetime (ps) |

|---|---|---|

| Amine N-H as donor | 2.5 | 3.1 |

| Amine N as acceptor | 0.8 | 2.5 |

| Sulfamoyl N-H as donor | 1.2 | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Docking Studies to Investigate Molecular Recognition Principles (Focus on chemical interaction mechanisms)

Molecular docking simulations are a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to elucidate the specific molecular interactions that govern its binding to a hypothetical biological target, such as an enzyme active site. These studies are fundamental to understanding the chemical interaction mechanisms that underpin its potential biological activity.

The primary goal of such a study would be to identify and characterize the non-covalent interactions between this compound and the amino acid residues of the target protein. These interactions typically include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov For instance, the primary amine group (-NH2) and the secondary amine (-NH-) in the aminopropyl moiety are potential hydrogen bond donors. The sulfamoyl group (-SO2NHCH3) contains both hydrogen bond donors (the N-H group) and acceptors (the oxygen atoms of the sulfonyl group).

A hypothetical docking study of this compound into a protein active site might reveal key interactions. For example, the terminal primary amine could form a salt bridge with an acidic residue like aspartic acid or glutamic acid. The sulfonyl oxygens could accept hydrogen bonds from residues such as serine, threonine, or tyrosine. The methyl group attached to the sulfamoyl nitrogen and the propyl chain could engage in hydrophobic interactions with nonpolar residues like valine, leucine, or isoleucine. These interactions collectively contribute to the binding affinity and specificity of the compound.

The results of such docking studies are often visualized and quantified. 3D interaction diagrams can illustrate the precise geometry of the binding mode, showing the distances and angles of the identified interactions. mdpi.com A scoring function is used to estimate the binding free energy, providing a rank for different binding poses. A lower binding energy generally indicates a more stable protein-ligand complex.

Table 1: Hypothetical Docking Interaction Analysis of this compound

| Functional Group of Ligand | Interacting Residue of Target | Interaction Type | Distance (Å) |

| Primary Amine (-NH2) | Aspartate (ASP) 210 | Hydrogen Bond / Salt Bridge | 2.8 |

| Sulfonyl Oxygen (-SO2) | Serine (SER) 155 | Hydrogen Bond | 3.1 |

| Sulfonyl Oxygen (-SO2) | Tyrosine (TYR) 782 | Hydrogen Bond | 2.9 |

| Methyl Group (-CH3) | Leucine (LEU) 180 | Hydrophobic | 3.9 |

| Propyl Chain (-C3H6-) | Valine (VAL) 125 | van der Waals | 4.2 |

This table presents hypothetical data from a simulated docking study to illustrate the types of interactions that could be identified.

In Silico Design and Predictive Modeling

Computational chemistry offers methods to predict the reactivity and selectivity of molecules like this compound, providing insights that can guide synthetic efforts and the design of derivatives. osu.edu These assessments are typically based on quantum mechanical calculations, such as Density Functional Theory (DFT). DFT can be used to calculate various molecular properties that correlate with reactivity, including frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the lone pairs on the nitrogen and oxygen atoms would likely contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the sulfonyl oxygens would exhibit negative ESP, whereas the hydrogens of the amine groups would show positive ESP.

These predictive models can also assess the selectivity of reactions. For example, if designing a synthetic route involving this compound, computational models could predict whether a reagent would preferentially react with the primary amine, the secondary amine, or another part of the molecule. This is achieved by calculating the activation energies for different potential reaction pathways; the path with the lowest activation energy is the most likely to occur.

Building upon the structural framework of this compound, computational screening techniques can be used to design and evaluate a virtual library of related compounds. nih.gov This process, often referred to as high-throughput virtual screening (HTVS), allows for the rapid assessment of thousands or even millions of potential derivatives without the need for their physical synthesis. nih.gov The goal is to identify a smaller, more manageable set of compounds with a high probability of possessing desired properties.

The design of a virtual library based on this compound would involve systematically modifying its structure. For example, one could vary the length of the alkyl chain, substitute the methyl group on the sulfamoyl moiety with other alkyl or aryl groups, or introduce different functional groups onto the aminopropyl backbone. These modifications create a vast chemical space of related molecules.

Once the virtual library is generated, each compound is subjected to computational screening. This typically involves a multi-stage process. Initially, filters based on physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) are applied to remove molecules with undesirable "drug-like" characteristics. nih.gov The remaining compounds are then passed through a docking funnel, which uses progressively more accurate (and computationally expensive) docking algorithms to predict their binding affinity to a specific target. nih.govnih.gov

Table 2: Example of a Virtual Library Screening Funnel

| Stage | Method | Number of Compounds | Criteria |

| 1. Initial Library | Combinatorial Enumeration | 1,000,000 | Based on this compound scaffold |

| 2. Property Filtering | Lipinski's Rule of Five | 650,000 | MW ≤ 500, logP ≤ 5, etc. nih.gov |

| 3. High-Throughput Docking | HTVS | 100,000 | Initial binding score threshold |

| 4. Standard Precision Docking | SP Docking | 10,000 | More refined scoring function |

| 5. Extra Precision Docking | XP Docking | 1,000 | Highest accuracy scoring and pose prediction |

| 6. Final Hits | Visual Inspection & Analysis | 100 | Favorable interactions and chemical diversity |

This table illustrates a typical workflow for virtual screening to identify promising derivatives from a large virtual library.

Machine learning (ML) has become an indispensable tool in modern computational chemistry and drug discovery. cecam.org ML models can be trained on large datasets of chemical structures and their associated experimental properties to learn complex structure-property relationships. nih.gov These trained models can then be used to predict the properties of new, untested molecules like this compound and its derivatives far more rapidly than traditional physics-based computational methods.

For this compound, ML models could be applied to predict a wide range of properties. These include physicochemical properties such as solubility, lipophilicity (logP), and plasma protein binding, as well as pharmacokinetic properties related to absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com For instance, a quantitative structure-property relationship (QSPR) model could be developed to predict the aqueous solubility of a library of sulfamoyl-containing compounds. nih.gov

The process involves representing the molecular structure in a machine-readable format, such as molecular fingerprints or graph-based representations. researchgate.net Various ML algorithms, such as random forests, support vector machines, or deep neural networks, can then be trained on this data. researchgate.net For example, a neural network could be trained to recognize the structural features that contribute to a compound's metabolic stability, allowing for the rapid prediction of this property for novel derivatives of this compound.

Furthermore, generative ML models can be used in de novo drug design. These models can learn the underlying patterns in a dataset of known active molecules and then generate novel molecular structures that are predicted to have high activity against a specific target. Starting with a seed structure like this compound, a generative model could propose novel, synthetically accessible derivatives with optimized properties.

Table 3: Hypothetical Machine Learning Predictions for this compound Derivatives

| Compound ID | Modification | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted Metabolic Stability (t½, min) |

| APMS-001 | (Parent Compound) | 0.85 | -1.5 | 45 |

| APMS-002 | Replace -CH3 with -C2H5 | 1.25 | -1.8 | 55 |

| APMS-003 | Add -OH to propyl chain | 0.60 | -1.1 | 30 |

| APMS-004 | Replace propyl with butyl | 1.35 | -2.0 | 60 |

| APMS-005 | Add phenyl to -NH- | 2.50 | -3.2 | >120 |

This table provides illustrative data that could be generated by machine learning models to guide the selection of derivatives for synthesis.

Future Directions and Emerging Research Avenues in 3 Aminopropyl Methylsulfamoyl Amine Chemistry

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by automating and accelerating complex processes. mdpi.com For compounds like (3-Aminopropyl)(methylsulfamoyl)amine, these computational tools offer the potential to rapidly design synthetic pathways and optimize molecular properties, significantly reducing the time and cost associated with traditional research and development. nih.govmdpi.com

| Platform | Core Technology | Key Features | Application in Sulfamoyl Amine Synthesis |

| Synthia™ | Rule-based expert system | Uses a vast database of hand-coded reaction rules to find pathways independent of published literature. discoveracs.org | Can identify novel, non-obvious routes to this compound by applying its extensive rule set. |

| IBM RXN | Neural transformer models | Trained on millions of reactions from patents and literature; offers reaction prediction and automated synthesis integration. chemcopilot.com | Predicts the most likely outcome of coupling various amine and sulfamoyl precursors, optimizing reaction conditions. |

| Chematica | Rule-based and network analysis | Considers factors like cost, safety, and reaction yield to score and rank synthetic pathways. | Evaluates potential routes to this compound based on economic and environmental viability. |

| ChemGPT | Large Language Models (LLMs) | Integrates protein structures and SAR analysis to orchestrate iterative design and optimization cycles. | Could be used to design derivatives of this compound with specific biological targets in mind. |

Machine learning models are increasingly used to predict the physicochemical and biological properties of molecules, accelerating the design of new compounds with desired characteristics. mdpi.comnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, Support Vector Machines (SVM), and Deep Neural Networks (DNN) can be trained on existing data to build models that predict properties like solubility, toxicity, and bioactivity. mdpi.comnih.gov

In the context of this compound, ML could be employed to:

Virtual Screening: Screen large virtual libraries of related sulfamoyl amines to identify candidates with improved properties.

Property Prediction: Predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds for synthesis and testing. nih.gov

De Novo Design: Generate entirely new molecular structures with optimized profiles based on a desired set of parameters. nih.gov

By using ML, researchers can navigate the vast chemical space more effectively, focusing experimental efforts on molecules with the highest probability of success. This approach not only speeds up the discovery pipeline but also allows for the exploration of a wider range of chemical diversity. drugdiscoverytrends.com

Exploration of Novel Reaction Environments and Catalysis

The development of green and efficient synthetic methods is a major focus of modern chemistry. For sulfamoyl amines, emerging catalytic technologies are providing powerful alternatives to traditional synthetic protocols, which often rely on harsh reagents and conditions.

Electrochemistry and photocatalysis offer sustainable and highly selective methods for constructing the C-N and S-N bonds found in sulfamoyl amines. These techniques utilize electricity or light to drive chemical transformations under mild conditions, often avoiding the need for stoichiometric reagents. polyu.edu.hksemanticscholar.org

Electrochemical Synthesis: The oxidative coupling of readily available thiols and amines can be achieved electrochemically. acs.orgnih.gov This method is driven entirely by electricity, requires no additional catalysts, and can be performed rapidly. semanticscholar.org The reaction proceeds through the generation of an aminium radical intermediate, which then couples with the sulfur-containing component. acs.orgtue.nl This approach offers a broad substrate scope and high functional group tolerance, making it a promising strategy for synthesizing a diverse range of sulfonamides. nih.govtue.nl

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds. researchgate.net This technique uses a photocatalyst that, upon absorbing light, can generate highly reactive intermediates like aminium radical cations from simple amines. nih.gov These intermediates can then participate in a variety of bond-forming reactions. researchgate.net For instance, TiO2-based photocatalysis has been successfully used for the N-alkylation of amines, a key step that could be adapted for the synthesis of molecules like this compound. frontiersin.orgnih.gov

Table 2: Emerging Catalytic Strategies for Amine and Sulfonamide Synthesis

| Catalytic Method | Energy Source | Key Advantages | Potential Application for this compound |

| Electrochemistry | Electricity | Mild conditions, no sacrificial reagents, rapid reaction times, high functional group tolerance. semanticscholar.orgnih.gov | Direct oxidative coupling of a suitable aminopropane derivative with a methylthiol precursor. |

| Photocatalysis | Light (Visible/UV) | Green and mild conditions, high selectivity, access to unique reactive intermediates. polyu.edu.hknih.gov | N-alkylation of a methylsulfamoyl amine precursor or C-H amination to form the propyl chain. |

| Biocatalysis | Enzymes | High stereoselectivity, mild aqueous conditions, biodegradable catalysts. nih.govacsgcipr.org | Enantioselective synthesis of chiral derivatives or specific functional group transformations. |

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and efficiency under environmentally benign conditions. acsgcipr.org For the synthesis of amines and related compounds, enzymes such as amine dehydrogenases (AmDHs), reductive aminases (RedAms), and transaminases are particularly valuable. nih.govd-nb.info

These enzymes can be used for the asymmetric synthesis of chiral amines with high enantiomeric excess. nih.govnih.gov For example, AmDHs can catalyze the reductive amination of ketones and aldehydes to produce chiral amines. nih.govfrontiersin.org While the direct enzymatic synthesis of a sulfamoyl amine like this compound is challenging, biocatalysis could be employed to create chiral precursors or to modify the molecule's periphery with high precision. Engineered enzymes and whole-cell biocatalyst systems are expanding the scope of these transformations to non-natural substrates, opening new possibilities for creating complex functionalized amines. nih.govd-nb.info The biosynthesis of natural sulfonamides and sulfamates in microorganisms also provides inspiration for novel enzyme-driven synthetic strategies. nih.gov

Advanced Analytical Methodologies for Real-Time Monitoring and Characterization

To fully harness the potential of these advanced synthetic methods, correspondingly advanced analytical tools are required. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies that aims to design, analyze, and control manufacturing processes by measuring critical parameters in real-time. wikipedia.org This data-rich approach enhances process understanding, ensures consistent product quality, and improves efficiency. nih.govmt.com

For the synthesis of this compound, real-time monitoring can provide invaluable insights into reaction kinetics, intermediate formation, and impurity profiles. nih.gov A suite of spectroscopic and chromatographic techniques can be integrated directly into the reaction vessel or flow stream.

In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for continuous, non-invasive monitoring of the chemical composition of a reaction mixture. mt.com This enables precise tracking of reactant consumption and product formation, facilitating process optimization and control. nih.gov

Online Chromatography: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) can be automated for online sampling and analysis, providing detailed quantitative information on the concentration of various species in the reaction. researchgate.net

By combining these orthogonal analytical tools, a comprehensive, real-time understanding of the synthetic process can be achieved. nih.govresearchgate.net This allows for the rapid development of robust and optimized manufacturing processes, moving away from traditional static batch production towards more dynamic and controlled continuous manufacturing. wikipedia.orgnih.gov

Interdisciplinary Research Frontiers

The unique structural features of this compound position it at the intersection of several chemical disciplines, offering opportunities for innovation in supramolecular chemistry, materials science, and chemical biology.

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, to form organized assemblies nih.gov. The this compound molecule possesses multiple sites capable of acting as hydrogen bond donors (the -NH₂ and -NH- groups) and acceptors (the oxygen and nitrogen atoms of the sulfamoyl group).

This functionality suggests that the molecule could serve as a versatile building block for supramolecular structures. Through carefully controlled self-assembly processes, it could form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The directionality and strength of the hydrogen bonds involving the sulfamoyl and amine groups would dictate the architecture of the resulting assembly. This is analogous to how molecules like (3-aminopropyl)triethoxysilane are used to create self-assembled monolayers (SAMs) on surfaces, where intermolecular interactions dictate the ordering of the film nsf.govresearchgate.netnih.gov. The study of these potential assemblies could lead to new materials with tailored properties.

The chemical reactivity of this compound makes it a promising candidate for synthetic applications in chemical biology and material science.

In Material Science , the primary amine of the aminopropyl group can act as an anchor to functionalize surfaces. Similar to the well-established chemistry of aminopropyl-functionalized silanes used to modify silica (B1680970) and metal oxide surfaces mdpi.comresearchgate.netelsevierpure.com, this compound could be covalently attached to substrates. This would create a surface decorated with methylsulfamoyl groups, potentially altering properties like wettability, adhesion, or providing a platform for further chemical modification. The synthesis of such functionalized materials relies on standard amine chemistry, such as reaction with surface-bound epoxides or isocyanates.

In Chemical Biology , the molecule serves as a trifunctional scaffold for synthesis. The primary amine offers a convenient point for conjugation to biomolecules or fluorescent tags. For example, it can be selectively acylated or reductively aminated, leaving the secondary amine and sulfamoyl groups untouched under controlled conditions msu.edu. This allows for the synthesis of complex molecular probes or targeted therapeutic agents. The sulfamoyl group itself is a key component in many pharmaceuticals, and incorporating this scaffold into larger molecules could lead to novel bioactive compounds. The synthetic challenge lies in the selective protection and deprotection of the different amine functionalities to achieve desired products.

Q & A

Basic: What synthetic strategies are effective for preparing (3-aminopropyl)(methylsulfamoyl)amine, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis of polyamine derivatives like this compound often involves aminolysis or nucleophilic substitution. For example, bis(3-aminopropyl)amine derivatives are synthesized via aminolysis of tetraesters under controlled solvent conditions (e.g., toluene:methanol ratios) and temperature . Key factors include:

- Solvent polarity : Protic solvents like methanol lower energy barriers but may yield mixed products, while aprotic solvents enhance selectivity.

- Amine concentration : Excess amine (10-fold) drives complete substitution but requires purification to remove unreacted reagents.

- Temperature : Reflux conditions (e.g., 60–120°C) optimize reaction rates without decomposition.

Characterization via -NMR (e.g., tert-butyl singlet at 1.22 ppm, amide protons at 8.14 ppm) ensures purity .

Advanced: How can this compound be utilized in pH-responsive host-guest systems for modulating surface interactions?

Methodological Answer:

The compound’s primary and secondary amines enable pH-dependent host-guest binding, as seen with cucurbit[6]uril (CB[6]) complexes. For instance, bis(3-aminopropyl)amine (BAPA) forms stable CB[6]-BAPA complexes via Au–amine interactions, which dissociate under alkaline conditions (e.g., NaOH) to release guest molecules . Applications include:

- In situ CID tuning : Attach the compound to gold nanorods (AuNRs) to control chemical interface damping (CID) via pH shifts.

- Surface functionalization : Optimize ligand density by adjusting pH (4–10) and monitoring plasmon resonance shifts.

This approach requires potentiometric titration to validate binding constants and FTIR to confirm surface attachment .

Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- -NMR : Identifies amine protons (δ 2.37–3.27 ppm), methylsulfamoyl groups (singlet near δ 3.0 ppm), and spatial conformation (e.g., cone vs. 1,3-alternate) .

- FTIR : Confirms N–H stretching (3200–3400 cm) and S=O vibrations (1050–1150 cm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) and detects impurities.

For metal complexes, UV-Vis (e.g., d-d transitions) and cyclic voltammetry assess redox behavior .

Advanced: How do structural modifications of this compound impact its efficacy in stabilizing ribosomal complexes during thermophilic protein synthesis?

Methodological Answer:

Branching and amine group density are critical. For example, tetrakis(3-aminopropyl)ammonium enhances Thermus thermophilus ribosome-mRNA-tRNA ternary complex stability at high temperatures (70–80°C) by neutralizing RNA phosphates . Comparative studies should:

- Vary substituents : Replace methylsulfamoyl with alkyl groups and measure polypeptide synthesis rates (e.g., -leucine incorporation).

- Assess cooperativity : Combine with spermidine to determine synergistic effects on optimal reaction temperatures.

Use gel-shift assays to quantify ternary complex stability and ITC for binding thermodynamics .

Basic: What are the challenges in quantifying protonation constants for this compound, and how are they resolved?

Methodological Answer:

Polyamines exhibit multiple protonation steps (pKa-pKa), complicating potentiometric analysis. Strategies include:

- Ionic strength control : Use 0.1 M NaNO to minimize activity coefficient variations.

- Temperature standardization : Conduct titrations at 25°C to avoid thermal dissociation artifacts.

- Data fitting software : Employ SUPERQUAD or HYPERQUAD to resolve overlapping equilibria. For this compound, expect pKa values ~8–10 for tertiary amines and ~5–7 for sulfonamide protons, validated via -NMR pH titrations .

Advanced: Can this compound act as a dendrimer core for targeted drug delivery?

Methodological Answer:

Yes, its branched structure supports dendrimer synthesis. For example, bis(3-aminopropyl)amine-based dendrimers (e.g., DAB-AM-4) are synthesized via iterative Michael addition and nitrile reduction, achieving generations with precise amine termini . Steps include:

- Convergent synthesis : Attach methylsulfamoyl groups to peripheral amines for pH-responsive drug release.

- Characterization : Use MALDI-TOF for molecular weight distribution and TEM for nanoparticle size (typically 5–20 nm).

In vitro assays (e.g., HeLa cell uptake) validate targeting efficiency, with fluorescence tagging (FITC) for tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.